![molecular formula C14H17ClO3S B1455227 2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid CAS No. 1157394-73-4](/img/structure/B1455227.png)
2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid
Overview
Description
Scientific Research Applications
Pharmaceutical Research: Selective Inhibition of FKBP51
This compound has been studied for its potential as a selective inhibitor of FKBP51, a protein implicated in various conditions such as chronic pain, obesity-induced diabetes, and depression . The presence of the 5-chlorothiophen moiety has been found to retain strong selectivity for FKBP51 over its homologue FKBP52, which is crucial for the therapeutic targeting of the protein.
Material Science: Nonlinear Optical Properties
Chlorinated thienyl chalcone derivatives, which are structurally related to this compound, have demonstrated significant third-order nonlinear optical properties . These properties are essential for the development of new materials for optical applications, such as in the creation of photonic devices and optical switches.
Chemical Synthesis: Intermediate for Heterocyclic Compounds
The compound serves as an intermediate in the synthesis of various heterocyclic compounds . These heterocyclic structures are prevalent in many natural products and pharmaceuticals, highlighting the compound’s importance in synthetic organic chemistry.
Biological Evaluation: Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial activities . The variations in their structure have shown a broad spectrum of biological activities, including antibacterial and antifungal properties, which are valuable in the development of new antimicrobial agents.
Analytical Chemistry: Structural Determination
The compound’s derivatives have been used in crystallographic studies to determine molecular structures . This application is vital for understanding the molecular basis of the compound’s activity and for guiding the design of related molecules with improved properties.
Biochemistry: Ligand for Protein Complex Studies
The compound has been used as a ligand in the study of protein-ligand complexes, providing insights into the molecular interactions within biological systems . This information is crucial for drug design and understanding protein function.
properties
IUPAC Name |
2-[1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3S/c15-12-5-4-11(19-12)10(16)8-14(9-13(17)18)6-2-1-3-7-14/h4-5H,1-3,6-9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKADSFHQRQDZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)C2=CC=C(S2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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